

3,6-Dibromo-4-methylpyridazine molecular weight and formula

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Compound of Interest

Compound Name: 3,6-Dibromo-4-methylpyridazine

Cat. No.: B2929765

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An In-Depth Technical Guide to **3,6-Dibromo-4-methylpyridazine** for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyridazine heterocycle has emerged as a privileged scaffold. Its unique physicochemical properties—including a significant dipole moment, dual hydrogen bond accepting capability, and metabolic stability—render it an attractive component in the design of novel therapeutics.^[1] Among the myriad of pyridazine derivatives, **3,6-Dibromo-4-methylpyridazine** stands out as a highly versatile and valuable building block. The strategic placement of two bromine atoms at the 3 and 6 positions provides reactive handles for a variety of cross-coupling reactions, enabling the systematic construction of diverse molecular libraries. The addition of a methyl group at the 4-position subtly modulates the electronic properties and steric profile of the ring, offering another vector for fine-tuning the characteristics of the final compounds.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **3,6-Dibromo-4-methylpyridazine**, covering its core chemical and physical properties, a representative synthetic protocol with mechanistic insights, its applications as a key intermediate, and essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of **3,6-Dibromo-4-methylpyridazine** are summarized below. Understanding these properties is the first step in its effective application in any synthetic workflow.

Core Identifiers

Identifier	Value	Source
CAS Number	89284-10-6	[2] [3]
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[2] [3] [4]
Molecular Weight	251.91 g/mol	[2] [3] [4]
IUPAC Name	3,6-dibromo-4-methylpyridazine	N/A
SMILES	<chem>CC1=CC(Br)=NN=C1Br</chem>	[3]
InChIKey	RQBKJQQWXNALHH-UHFFFAOYSA-N	[2]

Physicochemical Data

The physical properties of a compound dictate the conditions required for its handling, reaction, and purification.

Property	Value	Source
Melting Point	103.5 °C	[2]
Boiling Point (Predicted)	337.8 ± 37.0 °C	[2]
Density (Predicted)	2.022 ± 0.06 g/cm ³	[2]
Polar Surface Area (PSA)	25.78 Å ²	[2] [3]
LogP (XLogP3)	2.31	[2] [3]

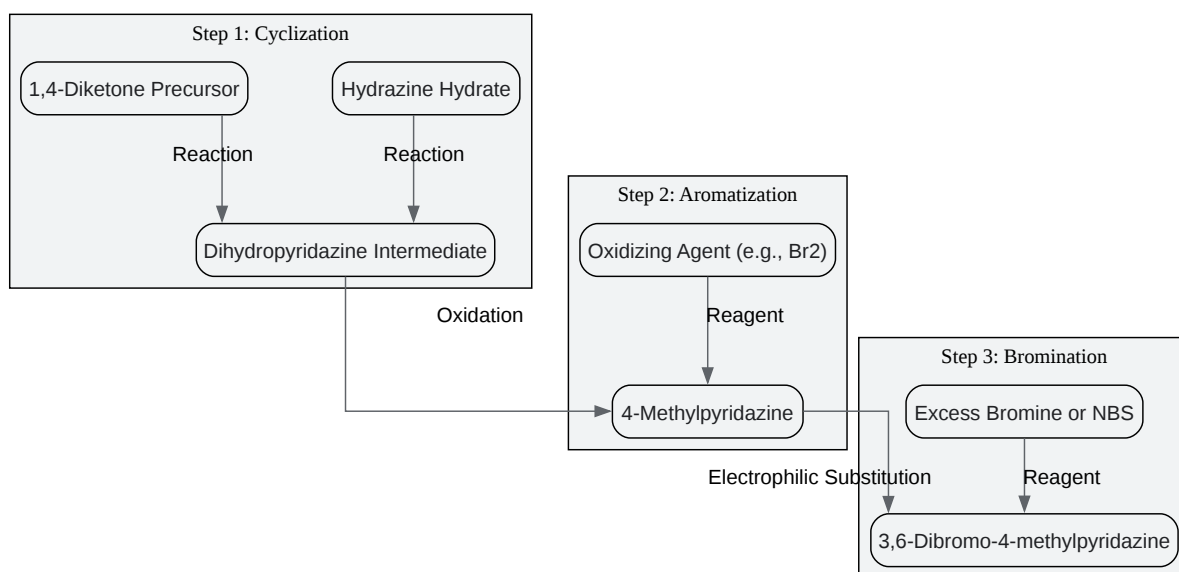
The dibromo-substitution makes this compound a solid at room temperature with a relatively high melting point. Its predicted high boiling point is typical for halogenated aromatic

compounds of this molecular weight. The LogP value suggests moderate lipophilicity, an important consideration in drug design for balancing solubility and membrane permeability.

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted pyridazines exist, a common and effective strategy involves the cyclization of a suitable precursor followed by halogenation. Below is a representative, logical synthesis protocol for **3,6-Dibromo-4-methylpyridazine**, based on established chemical principles for similar heterocyclic systems.

Proposed Synthetic Workflow



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Caption: A logical workflow for the synthesis of **3,6-Dibromo-4-methylpyridazine**.

Detailed Experimental Protocol (Representative)

Objective: To synthesize **3,6-Dibromo-4-methylpyridazine** from a suitable precursor.

Materials:

- 4-Methyl-pyridazine (or its precursor diketone)
- N-Bromosuccinimide (NBS) or liquid Bromine
- Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
- Hydrazine hydrate (if starting from a diketone)
- Saturated sodium thiosulfate solution
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

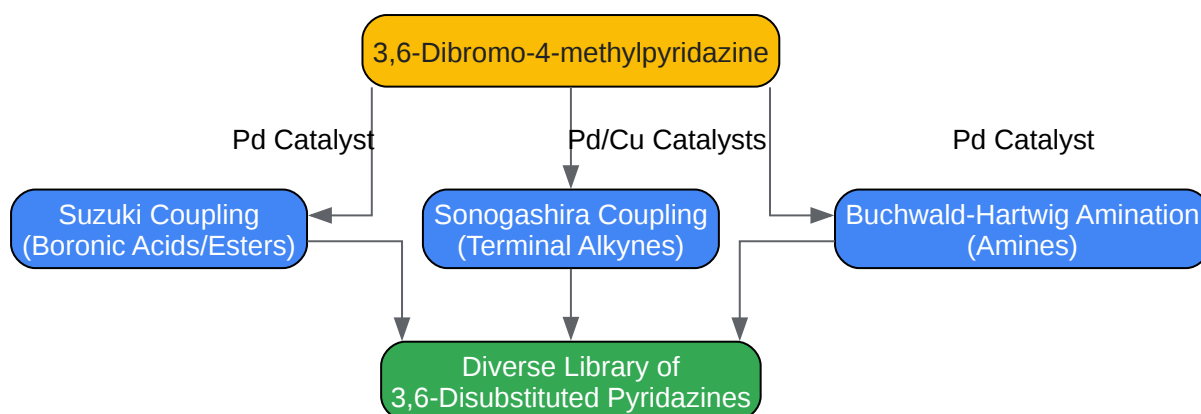
- Synthesis of 4-Methylpyridazine: (If not commercially available) A suitable 1,4-dicarbonyl precursor is reacted with hydrazine hydrate in a solvent like ethanol, typically under reflux, to form the dihydropyridazine ring. Subsequent oxidation, often achievable with an oxidizing agent like bromine in acetic acid, yields the aromatic 4-methylpyridazine.
- Bromination: To a solution of 4-methylpyridazine (1.0 eq) in a suitable solvent (e.g., acetonitrile), N-Bromosuccinimide (NBS) (2.2 eq) is added portion-wise.
 - Causality: NBS is chosen as a brominating agent for its ease of handling compared to liquid bromine. Using slightly more than two equivalents ensures the di-bromination of the pyridazine ring at the electronically susceptible 3- and 6-positions.

- The reaction mixture is heated, for instance at 50°C, and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction is cooled to room temperature. If bromine was used, excess bromine is quenched by the addition of a saturated sodium thiosulfate solution.
- The mixture is extracted with an organic solvent like ethyl acetate (3 x volume).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel, using a solvent system such as Ethyl Acetate/Hexane to yield the pure **3,6-Dibromo-4-methylpyridazine**.

Applications in Research and Drug Discovery

The true value of **3,6-Dibromo-4-methylpyridazine** lies in its role as a versatile scaffold for building molecular complexity. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Role as a Versatile Chemical Intermediate



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Caption: Functionalization pathways for **3,6-Dibromo-4-methylpyridazine**.

This strategic functionalization is critical in drug discovery for several reasons:

- **Structure-Activity Relationship (SAR) Studies:** By systematically varying the substituents at the 3- and 6-positions, chemists can probe the binding pocket of a biological target and optimize a compound's potency and selectivity.
- **Targeting Kinases:** The pyridazine core is found in numerous kinase inhibitors. The 3,6-disubstituted pyridazine scaffold is particularly effective in targeting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[\[5\]](#)
[\[6\]](#)
- **Improving Pharmacokinetic Properties:** The polarity of the pyridazine ring can help reduce the lipophilicity of a molecule, which may lead to improved solubility, reduced metabolic liabilities, and a lower potential for off-target effects like hERG channel inhibition.[\[1\]](#)

Recent studies have highlighted the synthesis of novel 3,6-disubstituted pyridazines as potent anticancer agents, demonstrating the scaffold's potential in developing targeted therapies.[\[5\]](#)[\[6\]](#)

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical intermediate. Based on available safety data sheets (SDS) for similar brominated heterocyclic compounds, **3,6-Dibromo-4-methylpyridazine** should be handled with care.

Hazard Identification

While a specific SDS for this exact compound is not universally available, related compounds are classified with the following hazards. It is prudent to assume this compound shares similar risks.

- **Acute Toxicity (Oral, Dermal, Inhalation):** May be harmful or toxic if swallowed, in contact with skin, or if inhaled.[\[7\]](#)
- **Skin Irritation:** Causes skin irritation.[\[7\]](#)
- **Eye Irritation:** Causes serious eye irritation.[\[7\]](#)

- Respiratory Irritation: May cause respiratory irritation.[7]

Safe Handling Protocol

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[8]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[7][9]
 - Eye/Face Protection: Use chemical safety goggles or a face shield.[7][8]
 - Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
 - Respiratory Protection: If dusts may be generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95).[8]
- Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7] Wash hands thoroughly after handling.[7]

Storage and Disposal

- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] It is recommended to store it in a refrigerator and protect it from moisture.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][9]

Conclusion

3,6-Dibromo-4-methylpyridazine is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined structure, coupled with the high reactivity of its bromine substituents, provides a reliable and versatile platform for the synthesis of complex molecular architectures. By understanding its properties, synthetic pathways, and safe handling requirements, researchers can effectively leverage this key

intermediate to accelerate the discovery and development of next-generation therapeutics and advanced materials.

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